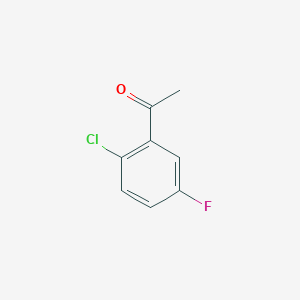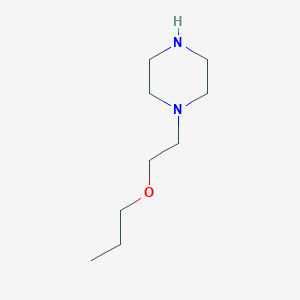
1-(2-丙氧乙基)哌嗪
描述
1-(2-Propoxyethyl)piperazine is a chemical compound belonging to the piperazine family. It has the molecular formula C9H20N2O and a molecular weight of 172.27 g/mol . This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
科学研究应用
1-(2-Propoxyethyl)piperazine has a wide range of applications in scientific research:
作用机制
Target of Action
The primary target of 1-(2-Propoxyethyl)piperazine is the GABA receptor . GABA (γ-aminobutyric acid) receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid, the chief inhibitory compound in the mature vertebrate central nervous system .
Mode of Action
1-(2-Propoxyethyl)piperazine acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . This interaction with its targets leads to changes in the physiological state of the organism, primarily causing paralysis.
Pharmacokinetics
It is known that piperazine compounds, in general, are partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation . These properties can impact the bioavailability of 1-(2-Propoxyethyl)piperazine, influencing its efficacy and duration of action.
Result of Action
The molecular and cellular effects of 1-(2-Propoxyethyl)piperazine’s action primarily involve the paralysis of parasites. This paralysis allows the host body to easily remove or expel the invading organism .
生化分析
Biochemical Properties
1-(2-Propoxyethyl)piperazine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine, a neurotransmitter involved in the transmission of nerve signals. By inhibiting acetylcholinesterase, 1-(2-Propoxyethyl)piperazine can modulate cholinergic signaling pathways, leading to altered neurotransmission . Additionally, this compound has been found to interact with gamma-aminobutyric acid (GABA) receptors, which are involved in inhibitory neurotransmission in the central nervous system . The interaction with GABA receptors can result in the modulation of neuronal excitability and synaptic transmission.
Cellular Effects
1-(2-Propoxyethyl)piperazine exerts various effects on different types of cells and cellular processes. In cancer cells, this compound has been shown to induce apoptosis, a programmed cell death mechanism, by activating the intrinsic mitochondrial signaling pathway . This activation leads to the upregulation of apoptotic marker proteins such as cleaved caspase-3, cytochrome c, and Bax, resulting in DNA fragmentation and nuclear condensation . Furthermore, 1-(2-Propoxyethyl)piperazine has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the expression of genes involved in cell cycle regulation and apoptosis, thereby affecting cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of action of 1-(2-Propoxyethyl)piperazine involves its binding interactions with various biomolecules. This compound acts as a reversible inhibitor of acetylcholinesterase, leading to the accumulation of acetylcholine in the synaptic cleft and prolonged cholinergic signaling . Additionally, 1-(2-Propoxyethyl)piperazine can bind to GABA receptors, enhancing inhibitory neurotransmission and reducing neuronal excitability . These binding interactions result in the modulation of neurotransmitter levels and synaptic activity, ultimately influencing neuronal function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Propoxyethyl)piperazine have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function have shown variability depending on the experimental conditions and cell types used. In some studies, prolonged exposure to 1-(2-Propoxyethyl)piperazine has resulted in sustained inhibition of acetylcholinesterase activity and altered neurotransmitter levels . These findings suggest that the compound’s effects can persist over time, potentially leading to cumulative changes in cellular function.
Dosage Effects in Animal Models
The effects of 1-(2-Propoxyethyl)piperazine vary with different dosages in animal models. At higher doses, it can cause neurotoxic symptoms such as tremors, convulsions, and central nervous system depression . The threshold for these toxic effects varies among different animal species, with some species exhibiting greater sensitivity to the compound. For example, in dogs and cats, single oral doses of 1-(2-Propoxyethyl)piperazine greater than or equal to 110 mg/kg can cause slight adverse reactions, while doses greater than or equal to 800 mg/kg can result in severe neurotoxicity .
Metabolic Pathways
1-(2-Propoxyethyl)piperazine is involved in various metabolic pathways, including phase I and phase II metabolic reactions. In phase I metabolism, this compound undergoes oxidation, reduction, and hydrolysis reactions catalyzed by cytochrome P450 enzymes . These reactions introduce or unmask hydrophilic groups in the compound, facilitating its further metabolism and excretion. In phase II metabolism, 1-(2-Propoxyethyl)piperazine undergoes conjugation reactions with glucuronic acid, glutathione, and other endogenous molecules, resulting in the formation of more water-soluble metabolites . These metabolites are then excreted from the body through urine and bile.
Transport and Distribution
The transport and distribution of 1-(2-Propoxyethyl)piperazine within cells and tissues involve various transporters and binding proteins. This compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins and receptors, influencing its localization and accumulation. For example, 1-(2-Propoxyethyl)piperazine has been shown to bind to acetylcholinesterase and GABA receptors, leading to its accumulation in cholinergic and GABAergic neurons . Additionally, this compound can be transported across the blood-brain barrier, allowing it to exert its effects on the central nervous system .
Subcellular Localization
The subcellular localization of 1-(2-Propoxyethyl)piperazine is influenced by various targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments or organelles through the presence of targeting signals in its structure . For instance, it can be localized to the synaptic cleft in neurons, where it interacts with acetylcholinesterase and GABA receptors . Additionally, post-translational modifications such as phosphorylation and glycosylation can affect the compound’s localization and activity within cells . These modifications can influence its binding interactions with biomolecules and its overall function in cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Propoxyethyl)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with 2-chloroethanol in the presence of a base . Another method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . These reactions typically require controlled conditions, such as specific temperatures and solvents, to achieve high yields and purity.
Industrial Production Methods: Industrial production of 1-(2-Propoxyethyl)piperazine often involves large-scale reactions using optimized conditions to ensure cost-effectiveness and efficiency. The process may include steps like vacuum reduced pressure rectification to obtain high-purity products .
化学反应分析
Types of Reactions: 1-(2-Propoxyethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the propoxyethyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonium salts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of substituted piperazine derivatives .
相似化合物的比较
1-(3-Chlorophenyl)piperazine (mCPP): Known for its psychoactive properties.
1-(3-Trifluoromethylphenyl)piperazine (TFMPP): Often used in combination with other compounds for its stimulant effects.
Uniqueness: 1-(2-Propoxyethyl)piperazine stands out due to its unique propoxyethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, especially in the synthesis of specialized piperazine derivatives .
属性
IUPAC Name |
1-(2-propoxyethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-2-8-12-9-7-11-5-3-10-4-6-11/h10H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOQIEHTCZYMIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCN1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375179 | |
| Record name | 1-(2-propoxyethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
741667-07-2 | |
| Record name | 1-(2-propoxyethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 741667-07-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


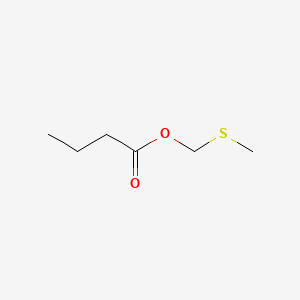
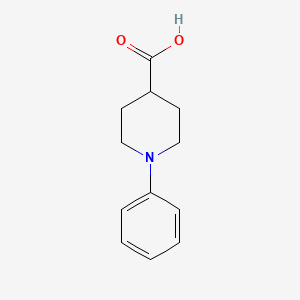
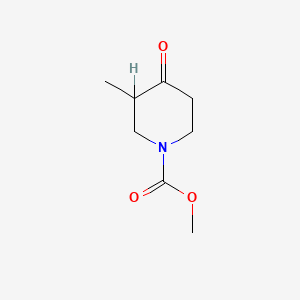
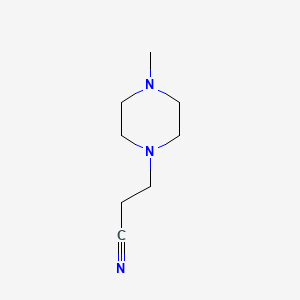


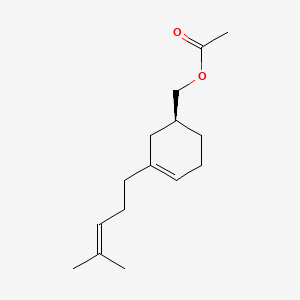
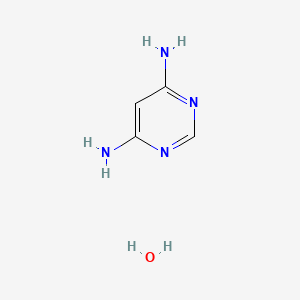
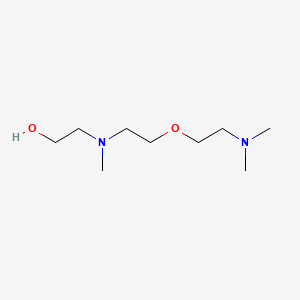
![2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B1587276.png)
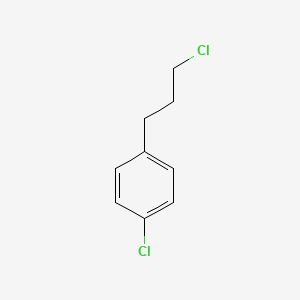
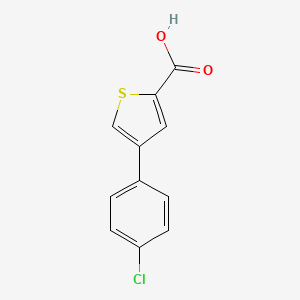
![2-[4-(1,3-Dithiolan-2-yl)phenoxy]acetamidoxime](/img/structure/B1587284.png)
